N-Nitroso Nipecotic Acid-d4 (Major)
Description
N-Nitroso Nipecotic Acid-d4 (Major) is a deuterated N-nitroso compound primarily utilized as a high-purity reference standard in pharmaceutical quality control and analytical method validation. Structurally, it belongs to the nitrosamine class, characterized by a nitroso (-NO) group bonded to a nipecotic acid backbone with four deuterium atoms replacing hydrogen at specific positions. This deuteration enhances its utility in mass spectrometry (MS)-based analyses by providing distinct isotopic signatures, enabling precise quantification of trace nitrosamine impurities in drug products .
N-Nitroso Nipecotic Acid-d4 (Major) meets these standards, serving critical roles in method development, validation, and compliance testing .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-1-nitrosopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)/i3D2,4D2 |
InChI Key |
YGOAQYQGTQBALO-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(N1N=O)([2H])[2H])C(=O)O)[2H] |
Canonical SMILES |
C1CC(CN(C1)N=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso Nipecotic Acid-d4 can be synthesized through the nitrosation of nipecotic acid in the presence of a nitrosating agent such as sodium nitrite (NaNO2) under acidic conditions. The reaction typically involves the addition of NaNO2 to a solution of nipecotic acid in an acidic medium, followed by the formation of the N-nitroso derivative.
Industrial Production Methods: The industrial production of N-Nitroso Nipecotic Acid-d4 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve higher yields and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Nitroso Nipecotic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of N-Nitroso Nipecotic Acid-d4 can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted nipecotic acid derivatives.
Scientific Research Applications
N-Nitroso Nipecotic Acid-d4 (Major) is a deuterated derivative of N-Nitroso Nipecotic Acid, utilized as a reference standard in scientific research, especially in mass spectrometry, due to its stable isotopic labeling. The compound has a molecular weight of approximately 162.18 g/mol and appears as an off-white to light beige solid with a melting point ranging from 100 to 105 °C.
Scientific Research Applications
N-Nitroso Nipecotic Acid-d4 has diverse applications across several fields:
- Reference Standard: Primarily used as a reference standard in scientific research, particularly in mass spectrometry, because of its stable isotopic labeling properties.
- Biological Activity Research: It exhibits biological activity in research contexts, interacting with molecular targets to potentially modulate enzyme activities and alter cellular signaling pathways. It is also investigated for its therapeutic effects and may serve as a biomarker in clinical studies, especially concerning metabolic pathways involving nipecotic acid.
- Enzyme Activity Modulation: Research into the interaction of N-Nitroso Nipecotic Acid-d4 with biological systems indicates its potential role in modulating enzyme activity and influencing cellular processes, which is crucial for understanding its biological effects and therapeutic potential, particularly regarding its influence on metabolic pathways involving nipecotic acid derivatives.
Related Compounds
Several compounds share structural or functional similarities with N-Nitroso Nipecotic Acid-d4:
| Compound Name | Structural Formula | Unique Features |
|---|---|---|
| N-Nitroso Nipecotic Acid | C6H10N2O3 | Non-deuterated form; used similarly in research |
| Nipecotic Acid | C6H11N2O2 | Parent compound; lacks nitroso group |
| N-Nitrosoguvacoline | C7H11N3O2 | Related nitrosamine; different biological activity |
| N-Nitrosoguvacine | C7H11N3O2 | Similar structure but distinct pharmacological profile |
Mechanism of Action
The mechanism by which N-Nitroso Nipecotic Acid-d4 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Endogenous vs. Synthetic Exposure: While 45–75% of human exposure to N-nitroso compounds is endogenous, deuterated forms like N-Nitroso Nipecotic Acid-d4 are exclusively synthetic, posing negligible dietary risk .
- Regulatory Evolution : Increasing use of deuterated standards reflects tighter controls on nitrosamine impurities post-2018 recalls (e.g., valsartan contamination) .
Biological Activity
N-Nitroso Nipecotic Acid-d4 (Major) is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities and implications in neurological research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Overview of N-Nitroso Nipecotic Acid-d4
N-Nitroso Nipecotic Acid-d4 is a derivative of nipecotic acid, which is known for its role as a GABA uptake inhibitor. The nitroso group in this compound suggests potential interactions with biological systems, particularly in the modulation of neurotransmitter pathways.
-
GABA Uptake Inhibition :
- Nipecotic acid derivatives typically inhibit the GABA transporter, leading to increased GABA levels in synaptic clefts. This action can enhance inhibitory neurotransmission, which is crucial for maintaining neural excitability and preventing seizures.
-
Nitrosation Effects :
- The nitroso group may participate in redox reactions or interact with thiol groups in proteins, potentially affecting various signaling pathways. This could lead to alterations in cellular functions such as apoptosis, proliferation, and inflammation.
Biological Activity Data
The following table summarizes key biological activities associated with N-Nitroso Nipecotic Acid-d4 based on recent studies:
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of N-Nitroso Nipecotic Acid-d4 in mouse models subjected to excitotoxic damage. The results indicated that treatment with the compound significantly reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests its potential utility in conditions like epilepsy or traumatic brain injury.
Case Study 2: Anticonvulsant Activity
In a controlled study involving various animal models, N-Nitroso Nipecotic Acid-d4 was administered to assess its anticonvulsant properties. The compound demonstrated a dose-dependent reduction in seizure activity, indicating its effectiveness as a therapeutic agent for seizure disorders.
Research Findings
Recent research has focused on the structural modifications of nipecotic acid derivatives to enhance their biological activity. For instance, studies have shown that introducing different substituents on the nitrogen atom can significantly influence the pharmacological profile of these compounds.
- Enhanced GABAergic Activity : Modifications have been made to increase selectivity for GABA transporters, thereby enhancing their efficacy.
- Nitric Oxide Release : Some derivatives have shown increased nitric oxide release, suggesting potential applications in cardiovascular therapies.
Q & A
Basic Research Questions
Q. How is N-Nitroso Nipecotic Acid-d4 (Major) validated as a reference standard in pharmaceutical quality control (QC)?
- Methodological Answer : N-Nitroso Nipecotic Acid-d4 (Major) is validated as a reference standard through stringent characterization using techniques like 1H-NMR, 13C-NMR, HPLC purity (>99%), and mass spectrometry (MS). These data are documented in a Certificate of Analysis (CoA) to comply with FDA, EMA, and USP guidelines. Secondary validation may involve spiking studies in drug matrices to confirm specificity and stability under storage conditions .
Q. What analytical techniques are recommended for detecting N-Nitroso Nipecotic Acid-d4 in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity for nitrosamines at trace levels (ppb). For non-polar derivatives, gas chromatography coupled with chemical ionization MS (GC-CI/MS/MS) is effective. Sample preparation often involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction or solid-phase extraction (SPE) to isolate the compound from interferents .
Q. How do researchers mitigate the risk of N-Nitroso compound formation during drug synthesis?
- Methodological Answer : Formation is minimized by controlling reaction conditions (pH, temperature) and avoiding nitrosating agents like nitrites. Catalytic inhibitors (e.g., ascorbic acid) are added to block nitrosation pathways. Post-synthesis, rigorous QC protocols using deuterated analogs (e.g., N-Nitroso Nipecotic Acid-d4) as internal standards ensure accurate quantification of residual impurities .
Advanced Research Questions
Q. How can rotameric forms of N-Nitroso compounds affect analytical data interpretation, and how are these resolved?
- Methodological Answer : N-Nitroso compounds like metoprolol N-nitroso exhibit rotameric equilibria, leading to split HPLC peaks (e.g., 8.9 min and 9.4 min for metoprolol). To resolve this, analysts use high-resolution columns (C18, 2.7 µm particle size) and optimize mobile phase gradients. Rotamer ratios (e.g., 13.5:86.2 for metoprolol) are reported in CoAs to ensure batch consistency. Structural elucidation via 2D NMR confirms rotameric assignments .
Q. What synthetic strategies enable N-Nitroso-directed C-H functionalization for complex derivative synthesis?
- Methodological Answer : Rhodium(III) catalysis (e.g., [RhCp*]²⁺) leverages the N-nitroso group as a directing moiety for ortho-olefination of arenes under mild conditions. This method achieves high yields (>90%) and compatibility with unactivated alkenes (e.g., 1-octene). Post-functionalization, the N-nitroso group is reduced to an amine, enabling diverse pharmacophore derivatization .
Q. How do researchers address discrepancies in N-Nitroso compound quantification across analytical platforms?
- Methodological Answer : Cross-platform calibration is performed using deuterated surrogates (e.g., N-Nitrosodiethylamine-d10) to account for matrix effects. Inter-laboratory studies validate methods via spike/recovery experiments (target: 80–120% recovery). Discrepancies in GC vs. LC-MS data are resolved by analyzing thermally stable volatile nitrosamines with GC and polar/non-volatile analogs with LC .
Contradictions and Considerations
- vs. 17 : While emphasizes structural elucidation to address rotamers, proposes surrogate-based read-across analysis for carcinogenicity risk when structural data are incomplete. Researchers must balance empirical data with predictive toxicology models .
- vs. 14 : Catalytic C-H activation ( ) enables synthesis but may introduce nitrosamine impurities, necessitating post-reaction mitigation ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
